
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are well-known for their adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, and an acetoxy group, which is an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Ring: Starting with a suitable precursor, such as a pyrrole derivative, the indolizine ring can be formed through cyclization reactions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride.
Formation of the Cyanoacrylate Moiety: The final step involves the formation of the cyanoacrylate group, which can be achieved through Knoevenagel condensation reactions using malononitrile and ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacrylates often involve large-scale batch or continuous processes. These methods typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolizine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for use in drug delivery systems and tissue adhesives.
Industry: Utilized in the formulation of high-performance adhesives and coatings.
作用机制
The mechanism of action of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group is highly reactive and can rapidly polymerize in the presence of moisture, forming a strong adhesive bond. The indolizine ring and acetoxy group may also contribute to the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Methyl 2-cyanoacrylate: Commonly used in superglues and medical adhesives.
Ethyl 2-cyanoacrylate: Similar to methyl 2-cyanoacrylate but with slightly different physical properties.
Butyl cyanoacrylate: Used in medical applications for wound closure and surgical adhesives.
Uniqueness
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is unique due to the presence of the indolizine ring and acetoxy group, which may impart specific chemical and physical properties not found in simpler cyanoacrylates
属性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
ethyl (E)-3-(2-acetyloxy-3-methylindolizin-1-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)13(10-18)9-14-15-7-5-6-8-19(15)11(2)16(14)23-12(3)20/h5-9H,4H2,1-3H3/b13-9+ |
InChI 键 |
BZSFVQSDTOJOTF-UKTHLTGXSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=C2C=CC=CN2C(=C1OC(=O)C)C)/C#N |
规范 SMILES |
CCOC(=O)C(=CC1=C2C=CC=CN2C(=C1OC(=O)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


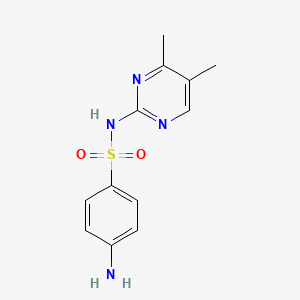
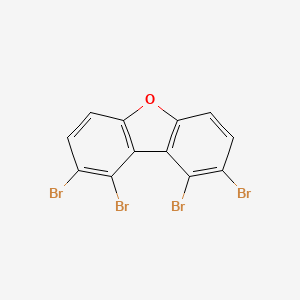
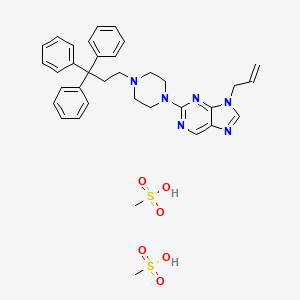
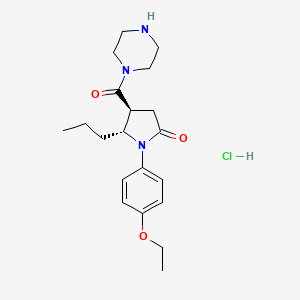
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
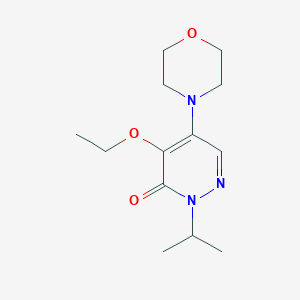
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
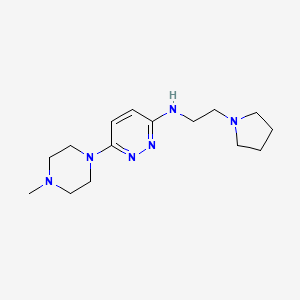
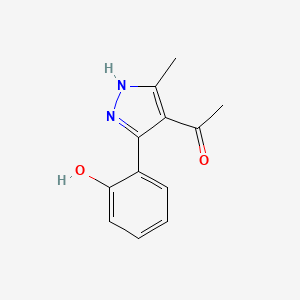
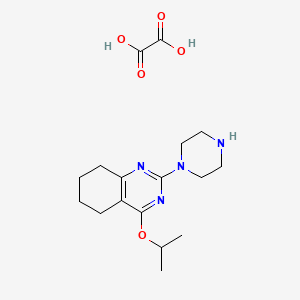
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
